molecular formula C11H15FO2S B13260104 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride

4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13260104
M. Wt: 230.30 g/mol
InChI Key: BZRKPSSBFPFUNX-UHFFFAOYSA-N
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Description

4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C11H15FO2S. It is a sulfonyl fluoride derivative, which is known for its stability and reactivity. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride can be achieved through several methods. One common method involves the reaction of 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl chloride with a fluoride source. The reaction typically takes place under mild conditions using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase transfer catalyst like 18-crown-6 ether . This method is efficient and yields high purity products.

Chemical Reactions Analysis

4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrogen fluoride.

Common reagents used in these reactions include potassium fluoride, cesium fluoride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved.

Scientific Research Applications

4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic amino acids such as serine, threonine, and cysteine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives such as:

The uniqueness of this compound lies in its balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industrial processes.

Properties

Molecular Formula

C11H15FO2S

Molecular Weight

230.30 g/mol

IUPAC Name

4-(2-methylbutan-2-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C11H15FO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h5-8H,4H2,1-3H3

InChI Key

BZRKPSSBFPFUNX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)F

Origin of Product

United States

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